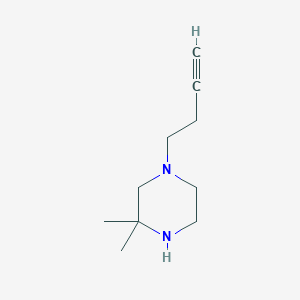

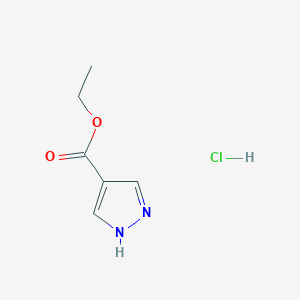

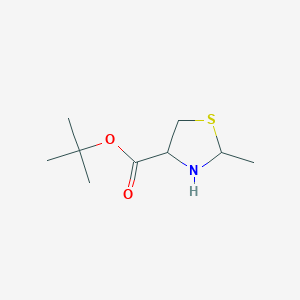

![molecular formula C21H21NO5S2 B2671068 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-59-1](/img/structure/B2671068.png)

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides and is known for its anti-inflammatory and analgesic properties.

Applications De Recherche Scientifique

Design and Synthesis of PPAR Inverse Agonists

Researchers have explored the structural derivatives of thiophene carboxylate compounds for their potential as peroxisome proliferator-activated receptor (PPAR) β/δ inverse agonists. These compounds, including variations like PT-S264, have shown increased cellular activity and biological relevance in studies aiming to understand PPARβ/δ's role in physiological and pathophysiological processes (Toth et al., 2016).

Antiproliferative Activity and Tumor Selectivity

Thiophene derivatives have demonstrated pronounced anti-proliferative activity and tumor cell selectivity, particularly against specific tumor cell types such as leukemia/lymphoma. Modifications to the thiophene molecule, such as the introduction of alkyl chains, have led to compounds with significant tumor selectivity and cytotoxic activity, suggesting a potential pathway for developing novel cancer therapeutics (Thomas et al., 2017).

Synthesis of Antimicrobial Compounds

Thiophene carboxylate derivatives have been used to synthesize compounds with antimicrobial activities. Research into the reactivity of these compounds towards various reagents has produced a variety of derivatives with potential applications in combating microbial infections. The synthesized products have been tested against bacterial and fungal isolates, demonstrating the broad applicability of thiophene derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

Development of Bioactive Molecules

The structural flexibility of thiophene carboxylate derivatives allows for the synthesis of a wide range of bioactive molecules. Studies have focused on creating compounds with potential antibacterial, antifungal, and anti-inflammatory properties, showcasing the versatility of thiophene derivatives in drug discovery and development processes (Faty et al., 2010).

Catalysis and Synthetic Methodologies

Thiophene derivatives have also been instrumental in developing new synthetic methodologies, including catalyzed reactions and the synthesis of polyfunctionalized compounds. These studies highlight the role of thiophene derivatives in advancing organic synthesis, providing efficient routes to diverse chemical structures with various functional groups (Nedolya et al., 2017).

Propriétés

IUPAC Name |

methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S2/c1-4-27-18-8-6-5-7-17(18)22-29(24,25)20-16(13-28-19(20)21(23)26-3)15-11-9-14(2)10-12-15/h5-13,22H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXIGAOAXKKOHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

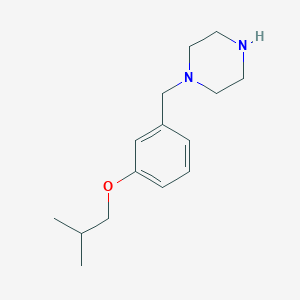

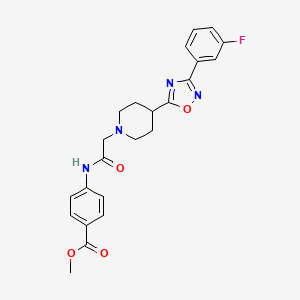

![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2670992.png)

![7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2670996.png)

![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2670999.png)

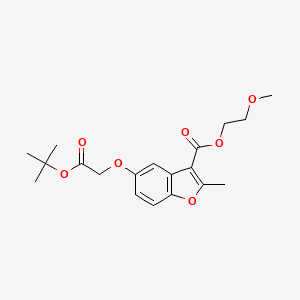

![Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate](/img/structure/B2671001.png)

![[(2,3-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2671007.png)